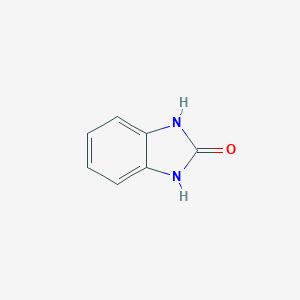
己烯肾上腺素
描述
Hexoprenaline is a selective β2 adrenergic receptor agonist . It is used as a bronchodilator, antiasthmatic, and tocolytic agent .
Synthesis Analysis
Hexoprenaline is synthesized as a selective β2-adrenoreceptor agonist . It is active in humans as a bronchodilator by oral or intravenous routes and by inhalation .Molecular Structure Analysis
Hexoprenaline has a molecular formula of C22H32N2O6 . Its average mass is 420.4993 Da and its mono-isotopic mass is 420.226044 Da .Chemical Reactions Analysis
Hexoprenaline has been reported to cause supraventricular tachyarrhythmia in a case study . This occurred during treatment for premature rupture of membranes and uterine contractions .Physical And Chemical Properties Analysis
Hexoprenaline has a density of 1.3±0.1 g/cm3, a boiling point of 707.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It also has a molar refractivity of 115.1±0.3 cm3, a polar surface area of 145 Å2, and a molar volume of 322.9±3.0 cm3 .科学研究应用
Bronchodilator in Asthma Treatment
Hexoprenaline is a selective β2-adrenoreceptor agonist, which is active in humans as a bronchodilator . It is indicated for use in the treatment of bronchospasm associated with obstructive airways diseases, including asthma, bronchitis, and emphysema . Clinical experience and double-blind studies have established that hexoprenaline is an effective bronchodilator .
Low Side-Effects
Hexoprenaline’s major advantage over many other bronchodilators of equal efficacy is its generally low production of side-effects, particularly tremor, palpitations, and tachycardia . In comparative trials, it has generally been rated as superior to orciprenaline or trimetoquinol .
Long-Term Maintenance Therapy in Asthma
Oral hexoprenaline was superior to fenoterol as long-term maintenance therapy in asthma, principally because its somewhat lesser bronchodilatory effects were more than compensated for by a lesser incidence of side-effects .
Protection Against Bronchoconstriction
Hexoprenaline protects asthmatic patients against bronchoconstriction induced by histamine, acetylcholine, and allergens . It is effective by inhalation and by the oral and intravenous routes, and is similar to salbutamol in onset and duration of action .
Cardiovascular Safety
Significant effects on the cardiovascular system are seen after oral or inhaled doses, only at levels several fold greater than those required for significant bronchodilatation . Hexoprenaline has been given to asthmatic patients with hypertension of all grades of severity, and to others with cardiac disease, by all three routes of administration without causing adverse cardiovascular effects .
Uterine Activity Inhibition
Hexoprenaline’s inhibition of uterine activity, which reflects activity at β2-adrenoreceptors, in the absence of significant cardiovascular effects, may have therapeutic application in the suppression of labor contractions .
Injectable Dosage Form
A novel and efficient stability-indicating, reverse phase ultra-performance liquid chromatographic (UPLC®) analytical method was developed and validated for the determination of hexoprenaline in an injectable dosage form .
属性
IUPAC Name |
4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLZNBCNGJWPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048322 | |
| Record name | Hexoprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexoprenaline | |
CAS RN |
3215-70-1 | |
| Record name | Hexoprenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexoprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexoprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXOPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9L6B3W684 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
222-228 | |
| Record name | Hexoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Hexoprenaline?
A1: Hexoprenaline is a selective β2-adrenergic receptor agonist. [, ] This means it preferentially binds to and activates β2-adrenergic receptors, particularly those found in the uterus, bronchi, and vascular smooth muscle. This activation leads to relaxation of these smooth muscles.
Q2: How does Hexoprenaline affect uterine activity?
A2: By activating β2-adrenergic receptors in the uterine smooth muscle, Hexoprenaline causes relaxation, leading to a decrease in uterine contractions. [, ] This makes it valuable in the management of preterm labor.
Q3: What are the downstream effects of Hexoprenaline binding to β2-adrenergic receptors?
A3: Binding of Hexoprenaline to β2-adrenergic receptors triggers a cascade of intracellular events, primarily through the activation of adenylate cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation. [, ]
Q4: What is the molecular formula and weight of Hexoprenaline?
A4: The molecular formula of Hexoprenaline is C22H31NO4, and its molecular weight is 373.49 g/mol. []
Q5: Is there any spectroscopic data available for Hexoprenaline?
A5: While the provided research does not delve into specific spectroscopic data, various analytical techniques like UPLC® are used for its characterization and quantification. []
Q6: Has the stability of Hexoprenaline been studied under different conditions?
A6: Yes, studies have explored the stability of Hexoprenaline under various stress conditions, including hydrolytic (acid and base), oxidative, and thermal stress. This helps understand its degradation pathways and develop stable formulations. []
Q7: How does pregnancy affect the pharmacokinetics of Hexoprenaline?
A7: Studies in sheep models suggest that pregnancy can alter the pharmacokinetics of Hexoprenaline. Pregnant sheep tended to have smaller apparent volumes of distribution and lower total body clearance compared to non-pregnant sheep. []
Q8: Does Hexoprenaline cross the placenta?
A8: Research using radiolabeled Hexoprenaline in rabbits showed negligible fetal blood levels after maternal administration, suggesting limited placental transfer. [, ]
Q9: How is Hexoprenaline metabolized and excreted?
A9: The specific metabolic pathways and excretion routes of Hexoprenaline are not extensively discussed in the provided research.
Q10: What models have been used to study the efficacy of Hexoprenaline in preterm labor?
A10: Various animal models, particularly sheep, have been used to investigate the pharmacokinetics and efficacy of Hexoprenaline in the context of preterm labor. [, ]
Q11: What is the efficacy of Hexoprenaline compared to other tocolytics?
A11: Research suggests that Hexoprenaline is effective in suppressing premature labor, but its efficacy compared to other tocolytics like atosiban is debated. Some studies found atosiban to be more effective in prolonging pregnancy. [, , , ]
Q12: What are the potential maternal side effects of Hexoprenaline?
A12: Hexoprenaline administration can lead to maternal side effects, with tachycardia and palpitations being more frequent compared to other tocolytics like atosiban. [, ] Pulmonary edema, though rare, has also been reported. []
Q13: Are there any known long-term effects of Hexoprenaline on infants?
A13: While one study suggests a potential association between intrauterine Hexoprenaline exposure and an increased occurrence of infantile hemangiomas in preterm infants, further research is needed to confirm this link. []
Q14: What routes of administration are commonly used for Hexoprenaline?
A14: Hexoprenaline can be administered intravenously or orally. The choice of administration route depends on the clinical situation and desired therapeutic effect. []
Q15: What analytical methods are employed to quantify Hexoprenaline?
A15: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC®) are commonly used for the quantification of Hexoprenaline in various matrices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



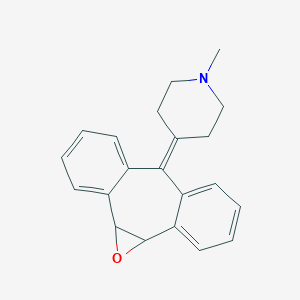


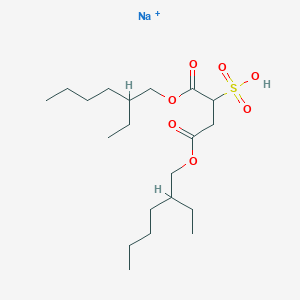
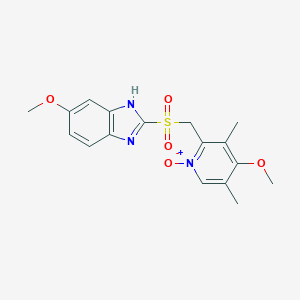


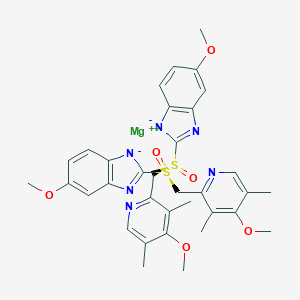

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)


